Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate
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Overview
Description
Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate is a chemical compound that belongs to the class of organic compounds known as hydroxy acids and derivatives. This compound is characterized by the presence of both carboxyl and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate can be achieved through several methods. One common approach involves the reaction of (2R,3S)-3,4-dicarboxy-2-hydroxybutanoic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure complete neutralization and formation of the potassium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and ionic interactions, influencing various biochemical processes. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
Potassium D-gluconate: Another potassium salt with similar functional groups but different structural arrangement.
Calcium gluconate: A calcium salt with similar applications in medicine and industry.
Sodium citrate: A sodium salt with comparable chelating properties.
Uniqueness
Potassium (2R,3S)-3,4-dicarboxy-2-hydroxybutanoate is unique due to its specific stereochemistry and the presence of both carboxyl and hydroxyl groups. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H7KO7 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
potassium;(2R,3S)-3-carboxy-2,5-dihydroxy-5-oxopentanoate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1/t2-,4+;/m0./s1 |
InChI Key |
IVLPTBJBFVJENN-LEJBHHMKSA-M |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)[O-])O)C(=O)O)C(=O)O.[K+] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+] |
Origin of Product |
United States |
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